
盐酸替拉吉宁
描述
Tilarginine hydrochloride is a chemical compound with the molecular formula C₇H₁₇ClN₄O₂. It is a derivative of arginine, an amino acid, and is known for its role as a nitric oxide synthase inhibitor. This compound has been investigated for various scientific and medical applications, particularly in the fields of cardiovascular research and metabolic disorders .
科学研究应用
Chemistry: Used as a reagent in synthetic organic chemistry.
Biology: Investigated for its role in modulating nitric oxide levels in biological systems.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, obesity, and type 2 diabetes.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development .
作用机制
Target of Action
Tilarginine is a non-selective inhibitor of nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a potent endogenous vasodilator that plays significant roles in the cardiovascular, immune, and nervous systems .
Mode of Action
As a non-selective inhibitor of NOS, tilarginine hydrochloride inhibits the production of NO by blocking the conversion of L-arginine to NO . This results in a decrease in the concentration of NO, which can have various effects depending on the physiological context.
Biochemical Pathways
The primary biochemical pathway affected by tilarginine hydrochloride is the L-arginine to NO pathway . By inhibiting NOS, tilarginine hydrochloride prevents the conversion of L-arginine to NO, thereby reducing the levels of NO. This can affect various downstream effects, such as vasodilation, immune response, and nervous system function, all of which are influenced by NO levels .
Pharmacokinetics
It is known that the bioavailability of orally administered l-arginine, the precursor of no, is around 20%
生化分析
Biochemical Properties
Tilarginine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide synthase (NOS). This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitric oxide synthase, where Tilarginine hydrochloride acts as an inhibitor, reducing the production of nitric oxide . This interaction is crucial in regulating blood flow and vascular tone. Additionally, Tilarginine hydrochloride interacts with other biomolecules involved in the arginine metabolism pathway, such as arginase and arginine decarboxylase .
Cellular Effects
Tilarginine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Tilarginine hydrochloride affects the nitric oxide signaling pathway by inhibiting nitric oxide synthase, leading to reduced nitric oxide production . This inhibition can impact vascular smooth muscle cells, endothelial cells, and immune cells, altering their function and behavior. Furthermore, Tilarginine hydrochloride can influence gene expression related to nitric oxide production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of Tilarginine hydrochloride involves its action as a competitive inhibitor of nitric oxide synthase. By binding to the active site of the enzyme, Tilarginine hydrochloride prevents the conversion of L-arginine to nitric oxide and citrulline . This inhibition reduces the availability of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Additionally, Tilarginine hydrochloride may affect other enzymes in the arginine metabolism pathway, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tilarginine hydrochloride can change over time. Studies have shown that the stability and degradation of Tilarginine hydrochloride can influence its long-term effects on cellular function . For example, prolonged exposure to Tilarginine hydrochloride may lead to adaptive changes in cells, such as upregulation of alternative pathways for nitric oxide production or compensatory mechanisms to maintain cellular homeostasis. These temporal effects are essential to consider when evaluating the efficacy and safety of Tilarginine hydrochloride in experimental and clinical settings .
Dosage Effects in Animal Models
The effects of Tilarginine hydrochloride vary with different dosages in animal models. At lower doses, Tilarginine hydrochloride effectively inhibits nitric oxide synthase, leading to reduced nitric oxide production and its associated physiological effects . At higher doses, Tilarginine hydrochloride may exhibit toxic or adverse effects, such as impaired vascular function, altered immune responses, and potential organ damage. Understanding the dosage-dependent effects of Tilarginine hydrochloride is crucial for determining its therapeutic window and safety profile in preclinical studies .
Metabolic Pathways
Tilarginine hydrochloride is involved in several metabolic pathways, primarily related to arginine metabolism. It interacts with enzymes such as arginase, nitric oxide synthase, and arginine decarboxylase, influencing the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine . These interactions can affect metabolic flux and metabolite levels, impacting various physiological processes, including vascular function, immune response, and cellular growth .
Transport and Distribution
The transport and distribution of Tilarginine hydrochloride within cells and tissues involve specific transporters and binding proteins. Tilarginine hydrochloride is transported across cell membranes by cationic amino acid transporters (CATs) and system y+L amino acid transporters . These transporters facilitate the uptake and release of Tilarginine hydrochloride, influencing its localization and accumulation within cells. The distribution of Tilarginine hydrochloride can affect its bioavailability and therapeutic efficacy in different tissues .
Subcellular Localization
Tilarginine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, Tilarginine hydrochloride may localize to the cytoplasm, mitochondria, or endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in arginine metabolism and nitric oxide production. Understanding the subcellular localization of Tilarginine hydrochloride is essential for elucidating its precise mechanisms of action and potential therapeutic targets .
准备方法
Synthetic Routes and Reaction Conditions
Tilarginine hydrochloride can be synthesized through a multi-step process involving the methylation of arginine. The general synthetic route includes the protection of the amino and carboxyl groups of arginine, followed by the selective methylation of the guanidine group. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
化学反应分析
Types of Reactions
Tilarginine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: Substitution reactions can occur at the amino or guanidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield methylated arginine derivatives .
相似化合物的比较
Similar Compounds
L-arginine: A naturally occurring amino acid that serves as a precursor to nitric oxide.
L-NMMA (L-NG-monomethyl arginine): Another nitric oxide synthase inhibitor with similar properties to tilarginine hydrochloride
Uniqueness
Tilarginine hydrochloride is unique in its specific inhibition of nitric oxide synthase, making it a valuable tool in research focused on nitric oxide-related pathways. Its ability to modulate nitric oxide levels with high specificity distinguishes it from other similar compounds .
属性
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXVJHXZUSLQC-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166117 | |
| Record name | 546C88 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156706-47-7 | |
| Record name | 546C88 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilarginine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 546C88 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILARGININE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


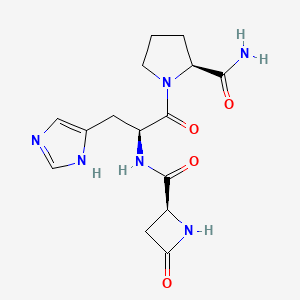


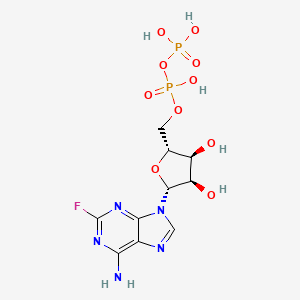

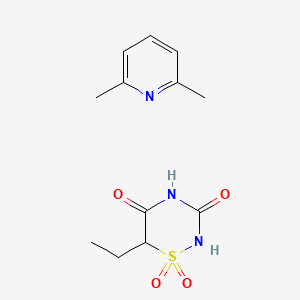
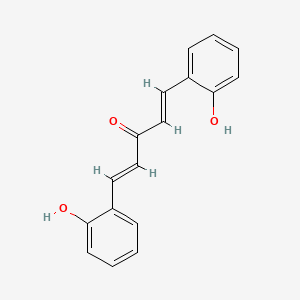
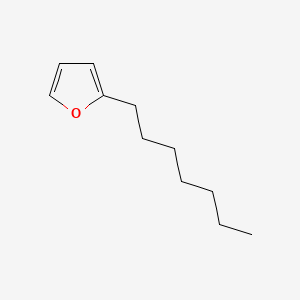
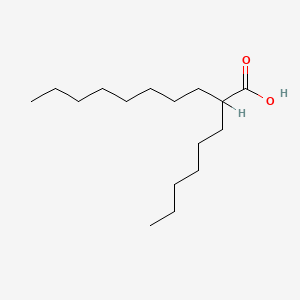
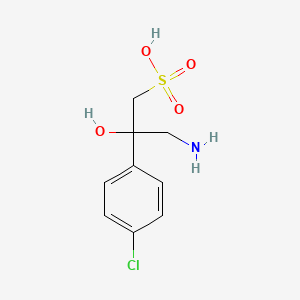


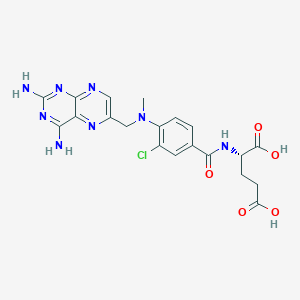
![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)
